molecular formula C13H11F B019696 2-Fluoro-4-methylbiphenyl CAS No. 69168-29-2

2-Fluoro-4-methylbiphenyl

Cat. No. B019696
CAS RN: 69168-29-2
M. Wt: 186.22 g/mol
InChI Key: ISXHZIQXRZTNKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a closely related compound, was developed as an intermediate for the manufacture of non-steroidal anti-inflammatory materials. This method uses diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and organic or inorganic acid, avoiding the use of expensive palladium and toxic phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The molecular structure of related fluorinated biphenyls has been determined through various methods like electron diffraction and X-ray diffraction. For example, the molecular structure of gaseous 4-fluoro-2′,4′,6′-trimethylbiphenyl was determined by electron diffraction, revealing specific bond lengths and angles (Zeitz, Oberhammer, & Häfelinger, 1977).

Chemical Reactions and Properties

Synthesis and structural characterization of various derivatives of fluorinated biphenyls have been extensively studied. These compounds often show unique reactivity due to the presence of the fluorine atom and its influence on the biphenyl system, as seen in compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Physical Properties Analysis

The physical properties of fluorinated biphenyls, including their phase behavior and molecular weights, have been investigated. For instance, the liquid-crystalline polymers containing fluorinated biphenyl groups were studied for their phase behaviors, showing enantiotropic and unidentified mesophases (Percec & Oda, 1995).

Chemical Properties Analysis

Fluorinated biphenyl compounds display varied chemical properties, influenced by the fluorine atom's electronegativity and the biphenyl structure. Studies have looked into the synthesis, characterization, and crystal structure of such compounds, providing insights into their stability, reactivity, and potential applications (Sapnakumari et al., 2014).

Scientific Research Applications

Application 1: Fluorescent Probes for Detecting Protein Aggregates

  • Summary of the Application: Fluorescent probes based on the bimane scaffold, which may include compounds similar to 2-Fluoro-4-methylbiphenyl, have been developed for detecting fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD). These probes can be tuned to have desired photophysical properties and biological selectivity .
  • Methods of Application: The probes are designed and synthesized with varied electronic properties, enabling tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
  • Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β. The probe has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application: Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs). These materials are significant intermediates in organic chemistry .
  • Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the OLED structure .
  • Results or Outcomes: The use of biphenyl derivatives in OLEDs can result in improved efficiency and longevity of the devices .

Application 3: Medicinal Chemistry

  • Summary of the Application: A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the drug molecule .
  • Results or Outcomes: The use of biphenyl derivatives in medicinal chemistry can result in the development of effective therapeutic agents .

Application 4: Fluorinated Polymers for Biomedical Applications

  • Summary of the Application: Fluorinated polymers, which may include 2-Fluoro-4-methylbiphenyl, are used as smart materials for advanced biomedical applications. These materials exhibit a combination of suitable properties such as outstanding chemical resistance, thermal stability, low friction coefficients, and electrical properties .
  • Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the fluorinated polymer and its incorporation into the biomedical device or system .
  • Results or Outcomes: The use of fluorinated polymers in biomedical applications can result in improved performance and functionality of the devices or systems .

Application 5: Multiferroic and Magnetoelectric Materials

  • Summary of the Application: Biphenyl derivatives are used in the development of multiferroic and magnetoelectric materials. These materials allow the electric control on magnetization or vice-versa and are explored extensively .
  • Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the material .
  • Results or Outcomes: The use of biphenyl derivatives in multiferroic and magnetoelectric materials can result in the development of novel components and devices .

Safety And Hazards

The safety data sheet for a related compound, biphenyl, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 4-Fluoro-2-methylphenylboronic acid, also has similar hazards .

properties

IUPAC Name

2-fluoro-4-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXHZIQXRZTNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447624
Record name 2-FLUORO-4-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylbiphenyl

CAS RN

69168-29-2
Record name 2-FLUORO-4-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (ice-salt bath) solution of 21.3 g (0.115 mol) of 2-amino-4-methylbiphenyl (prepared in Example 2) and 6.5 g (0.11 mol) of NH4F.HF and 75 g of 70% HF (2.6 mol) was portion-wise added 8.9 g (0.13 mol) of NaNO2 so that the temperature of the reaction mixture did not rise above 5°. This solution took approximately 40 minutes. The reaction mixture was allowed to stir at 0° for 15 minutes thereafter, and then the cooling bath was removed and stirring continued. The temperature rose to 15° after 20 minutes and then to 60° over a subsequent 25 minute period during which time nitrogen was evolved. The reaction mixture was cooled in an ice bath and extracted three times with petroleum ether. This organic extract was washed successively with water, aqueous NaHCO3, and H2O and then dried over MgSO4 which, after concentration left 18.8 g of dark red liquid. Subsequent analysis of this material by gas chromatography showed the fluoride compound present at about 90% by weight and about 6% by weight of the corresponding hydroxy compound. A solution of the crude product in petroleum ether was passed through a short column of silica gel. Removal of the solvent at reduced pressure left 16.6 g of pure 2-fluoro-4-methylbiphenyl (78%) as a colorless liquid.
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
8.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Schlosser, H Geneste - Chemistry–A European Journal, 1998 - Wiley Online Library
… )palladium were added to a solution of compound 2 and bromobenzene in ethylene glycol dimethyl ether and the mixture was refluxed for 6 h, 2-fluoro-4-methylbiphenyl (3) was formed …
AM Alaa, AA Al-Badr, GA Hafez - 1912 - researchgate.net
… Schlosser and Geneste [63] synthesized flurbiprofen by conversion of 3-fluorotoluene into 2-fluoro-4-methylbiphenyl 4 with consecutive deprotonation and carboxylation of the benzylic …
Number of citations: 0 www.researchgate.net
LJ Goossen, N Rodríguez, B Melzer… - Journal of the …, 2007 - ACS Publications
… Synthesis of 2-Fluoro-4‘-methylbiphenyl (7ic). Compound 7ic was prepared following … ) matched those reported in the literature for 2-fluoro-4‘-methylbiphenyl [CAS: 720937-41-5]. …
Number of citations: 516 pubs.acs.org
GW Kabalka, L Wang, RM Pagni, CM Hair… - …, 2003 - thieme-connect.com
A solventless Suzuki coupling reaction has been developed which utilizes a commercially available potassium fluoride alumina mixture and palladium powder. The new reaction is …
Number of citations: 80 www.thieme-connect.com
LJ Goossen, C Linder, N Rodríguez… - … –A European Journal, 2009 - Wiley Online Library
… 2-Fluoro-4′-methylbiphenyl (3 ca): Compound 3 ca was prepared following Method A from … ) matched those reported in the literature for 2-fluoro-4′-methylbiphenyl [CAS: 72093-41-5]. …
AM Alaa, AA Al-Badr, GA Hafez - Profiles of Drug Substances, Excipients …, 2012 - Elsevier
… Schlosser and Geneste [63] synthesized flurbiprofen by conversion of 3-fluorotoluene into 2-fluoro-4-methylbiphenyl 4 with consecutive deprotonation and carboxylation of the benzylic …
Number of citations: 1 www.sciencedirect.com
S Çakır, SB Kavukcu, H Karabıyık, S Rethinam… - RSC …, 2021 - pubs.rsc.org
Application of N-heterocyclic carbene (NHC) palladium complexes has been successful for the modulation of C–C coupling reactions. For this purpose, a series of azolium salts (1a–f) …
Number of citations: 4 pubs.rsc.org
R Jitchati, AS Batsanov, MR Bryce - Tetrahedron, 2009 - Elsevier
Arylation reactions of NH-heterocycles [specifically, pyrazole, 3-(trifluoromethyl)pyrazole, imidazole and pyrrole] with 2,4-difluoroiodobenzene in the absence and presence of copper …
Number of citations: 35 www.sciencedirect.com
E You, P Li, L Wang - Synthesis, 2006 - thieme-connect.com
A nickel (0)/tetra-n-butylammonium bromide (TBAB) catalyzed Suzuki-Miyaura reaction of aryl iodides and bromides with organoboronic acids was developed under phosphine-free …
Number of citations: 23 www.thieme-connect.com
GA Hafez - Profiles of Drug Substances, Excipients and Related …, 2012 - books.google.com
… 7 8 Schlosser and Geneste [63] synthesized flurbiprofen by conversion of 3-fluorotoluene into 2-fluoro-4-methylbiphenyl 4 with consecutive deprotonation and carboxylation of the …
Number of citations: 4 books.google.com

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